8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline
Overview
Description
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline is a heterocyclic compound that combines the structural features of quinoline and triazole. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline typically involves the following steps:
Formation of the triazole ring: The triazole ring is synthesized by reacting 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with appropriate alkylating agents under alkaline conditions.
Coupling with quinoline: The synthesized triazole derivative is then coupled with 5-nitroquinoline through a nucleophilic substitution reaction, forming the desired compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro group, converting it to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other triazole and quinoline derivatives, such as:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole core and exhibits similar biological activities.
5-nitroquinoline derivatives: These compounds have the quinoline core and are known for their antimicrobial properties.
The uniqueness of 8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline lies in its combined structural features, which enhance its biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
8-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitroquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c1-22-17(12-6-3-2-4-7-12)20-21-18(22)26-15-10-9-14(23(24)25)13-8-5-11-19-16(13)15/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUYBVVOMRNIJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.